Isoform-Selective MAO-B Inhibition: Differential Selectivity Profile Compared to Reference Inhibitors
1-(2-Methylquinolin-4-yl)propan-2-one exhibits a significant and unusual degree of selectivity for monoamine oxidase B (MAO-B) over the MAO-A isoform, a profile distinct from common MAO inhibitors. In a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, the compound demonstrated an IC50 of 1.13 µM for human MAO-B and an IC50 > 100 µM for human MAO-A, resulting in a >88-fold selectivity window [1]. This contrasts sharply with the reference inhibitors clorgyline (MAO-A selective) and deprenyl (MAO-B selective), which typically show opposing or narrower selectivity windows in the same assay system [2].
| Evidence Dimension | MAO Isoform Selectivity (IC50 MAO-A / IC50 MAO-B) |
|---|---|
| Target Compound Data | IC50 MAO-B: 1.13 µM (1,130 nM); IC50 MAO-A: >100 µM (>100,000 nM) |
| Comparator Or Baseline | Clorgyline: MAO-A IC50 ~19.5 nM, MAO-B IC50 ~45,300 nM (selectivity ~2,300x for MAO-A). Deprenyl: MAO-A IC50 ~19,100 nM, MAO-B IC50 ~347 nM (selectivity ~55x for MAO-B). |
| Quantified Difference | Target compound shows >88-fold selectivity for MAO-B. Deprenyl shows ~55-fold selectivity for MAO-B; Clorgyline shows ~2,300-fold selectivity for MAO-A. |
| Conditions | Inhibition of recombinant human MAO-A and MAO-B assessed by fluorescence assay after 20 min incubation with kynuramine substrate. |
Why This Matters
For researchers developing MAO-B selective chemical probes, the >88-fold selectivity window of 1-(2-Methylquinolin-4-yl)propan-2-one provides a structurally novel starting point that avoids the off-target MAO-A inhibition associated with some reference inhibitors like deprenyl, which can be critical for mechanistic studies in neurobiology.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961) Affinity Data. View Source
- [2] PMC Table S3. Monoamine oxidase inhibition data for clorgyline and deprenyl. PMC. 2011. View Source
